4-(2-hydroxyethoxy)benzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

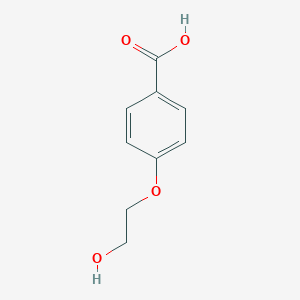

Structure

3D Structure

Properties

IUPAC Name |

4-(2-hydroxyethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIQIXIBZLTPGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25585-19-7 | |

| Record name | Benzoic acid, 4-(2-hydroxyethoxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25585-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00401831 | |

| Record name | 4-(2-hydroxyethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1711-24-6 | |

| Record name | 4-(2-hydroxyethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(2-Hydroxyethoxy)benzoic Acid and Its Isomer

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(2-hydroxyethoxy)benzoic acid and its related isomer, 4-((2-hydroxyethoxy)carbonyl)benzoic acid. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format, detailing relevant experimental protocols, and illustrating pertinent workflows.

Compound Identification and Structure

It is crucial to distinguish between two isomers that can be described by similar names: the ether-linked this compound and the ester-linked 4-((2-hydroxyethoxy)carbonyl)benzoic acid.

-

This compound: This compound features an ether linkage where the ethoxy group is attached to the benzoic acid.

-

4-((2-Hydroxyethoxy)carbonyl)benzoic Acid: This molecule is a monoester of terephthalic acid and ethylene glycol.[1]

Physical Properties

The physical properties of these compounds are summarized below.

| Property | This compound | 4-((2-Hydroxyethoxy)carbonyl)benzoic acid |

| IUPAC Name | This compound | 4-(2-hydroxyethoxycarbonyl)benzoic acid[1] |

| CAS Number | 1711-24-6 | 1137-99-1[1] |

| Molecular Formula | C₉H₁₀O₄[2] | C₁₀H₁₀O₅[1] |

| Molecular Weight | 182.17 g/mol [2] | 210.18 g/mol [1] |

| Appearance | Crystalline powder[3] | White to off-white solid[4] |

| Melting Point | 215.00 - 217.00 °C[3] | No data available |

| Boiling Point | No data available | No data available |

| Solubility | Slightly soluble[3] | Soluble in polar solvents[4] |

Chemical Properties

| Property | This compound | 4-((2-Hydroxyethoxy)carbonyl)benzoic acid |

| Synonyms | p-Salicylic acid[3] | 2-Hydroxyethyl terephthalate[1], Mono(2-hydroxyethyl) terephthalate[4] |

| Chemical Class | Benzoic Acids[5] | Dicarboxylic acid monoester[1] |

| Stability | Stable under normal temperatures and pressures.[3] | No specific data, but the ester linkage may be susceptible to hydrolysis. |

| Reactivity | Incompatible with strong oxidizing agents.[3] | The carboxylic acid and alcohol functional groups allow for further esterification and amidation reactions.[] |

| pKa | No data available | No data available |

Spectral Data

Experimental Protocols

Determination of Solubility

A common method to determine the solubility of a compound in a specific solvent involves the following steps:

-

Accurately weigh a small amount of the solid compound and place it into a test tube.[8]

-

Measure a known volume of the desired solvent.[8]

-

Add the solvent to the test tube in small increments.[8]

-

After each addition, vigorously agitate the mixture to facilitate dissolution.[8]

-

Continue adding solvent until the solid is completely dissolved.[8]

-

The total volume of solvent required to dissolve the initial mass of the compound is used to calculate the solubility.[8]

For compounds with low aqueous solubility, the use of co-solvents like DMSO or DMF can be employed. The compound is first dissolved in the organic solvent and then diluted with an aqueous buffer.[9]

Caption: A general workflow for determining the solubility of a solid compound.

Determination of pKa by Potentiometric Titration

The pKa of a carboxylic acid can be determined using potentiometric titration. This method involves titrating a solution of the acid with a standardized base and monitoring the pH change.

-

Preparation: A standard solution of a strong base (e.g., 0.1 M NaOH) is prepared and standardized.[10] An accurately weighed sample of the carboxylic acid is dissolved in a suitable solvent, typically water or a water/co-solvent mixture.[11]

-

Titration: The acid solution is placed in a beaker with a calibrated pH electrode. The standardized base is added in small, known increments from a burette.[10]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.[10]

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point.[11]

Caption: A workflow diagram for determining the pKa of a carboxylic acid via potentiometric titration.

Applications and Relevance

-

4-((2-Hydroxyethoxy)carbonyl)benzoic acid is noted as an important intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and has potential applications in cancer research.[] Its structure, containing both a carboxylic acid and a hydroxyl group, makes it a versatile building block in the synthesis of polymers and active pharmaceutical ingredients.[] The hydroxyethoxy moiety can improve aqueous solubility and metabolic stability.[]

-

This compound and its derivatives are also of interest in medicinal chemistry. The presence of the ether linkage and the carboxylic acid and alcohol functional groups provide sites for further chemical modification.

References

- 1. 4-((2-Hydroxyethoxy)carbonyl)benzoic acid | C10H10O5 | CID 174073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(2-HYDROXY-ETHOXY)-BENZOIC ACID | 1711-24-6 [chemicalbook.com]

- 3. technopharmchem.com [technopharmchem.com]

- 4. CAS 1137-99-1: 4-((2-Hydroxyethoxy)carbonyl)benzoic acid [cymitquimica.com]

- 5. 4-(2-Hydroxyethyl)benzoic acid | C9H10O3 | CID 506062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound METHYL ESTER(3204-73-7) 13C NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. web.williams.edu [web.williams.edu]

An In-depth Technical Guide to the Synthesis of 4-(2-hydroxyethoxy)benzoic acid from Terephthalic Acid and Ethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(2-hydroxyethoxy)benzoic acid, a valuable intermediate in the pharmaceutical and polymer industries. The synthesis is achieved through the selective mono-esterification of terephthalic acid with ethylene glycol. This document details the experimental protocol, purification methods, and characterization of the final product.

Introduction

This compound, also known as mono(2-hydroxyethyl) terephthalate, is a bifunctional molecule containing both a carboxylic acid and a primary alcohol. This unique structure makes it a versatile building block for the synthesis of various polymers, resins, and pharmaceutical compounds. The selective synthesis of the monoester from readily available starting materials like terephthalic acid and ethylene glycol is of significant interest. The direct esterification of terephthalic acid with ethylene glycol can lead to a mixture of the desired monoester, the diester [bis(2-hydroxyethyl) terephthalate (BHET)], and unreacted terephthalic acid. Therefore, controlling the reaction conditions to favor the formation of the monoester is crucial for an efficient synthesis.

Reaction Scheme

The synthesis of this compound from terephthalic acid and ethylene glycol is a classic Fischer esterification reaction. By using a large excess of ethylene glycol, the equilibrium can be shifted towards the formation of the monoester.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol is a synthesized procedure based on established principles of esterification and information from relevant patents and scientific literature.

Materials:

-

Terephthalic acid (C₈H₆O₄)

-

Ethylene glycol (C₂H₆O₂)

-

Sulfuric acid (H₂SO₄, concentrated) - Catalyst

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Ethanol

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Glassware for recrystallization

-

pH paper

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add terephthalic acid (16.6 g, 0.1 mol) and a significant excess of ethylene glycol (124 g, 2.0 mol).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1 mL) dropwise to the mixture.

-

Reaction: Heat the mixture to 180-200°C using a heating mantle and maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 500 mL of cold deionized water with vigorous stirring. A white precipitate may form. Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This step is crucial to remove the acid catalyst and any unreacted terephthalic acid as its water-soluble sodium salt.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL). The desired product will be in the organic phase.

-

Washing and Drying: Combine the organic extracts and wash with deionized water (2 x 100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the ethyl acetate using a rotary evaporator to obtain the crude product.

-

Purification by Recrystallization: The crude product, which may contain some diester, can be purified by recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol. Slowly add deionized water until the solution becomes cloudy. Gently heat the mixture until it becomes clear again and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals of this compound by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol-water mixture. Dry the product in a vacuum oven at 50-60°C to a constant weight.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| Terephthalic Acid | C₈H₆O₄ | 166.13 | >300 (sublimes) | - | White crystalline powder |

| Ethylene Glycol | C₂H₆O₂ | 62.07 | -12.9 | 197.3 | Colorless viscous liquid |

| This compound | C₁₀H₁₀O₅ | 210.18 | 183-186 | - | White to off-white solid[1] |

Expected Yield: 60-75%

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

| Technique | Expected Peaks/Shifts |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.8 (s, 1H, -COOH), 7.9 (d, 2H, Ar-H), 7.1 (d, 2H, Ar-H), 4.8 (t, 1H, -OH), 4.2 (t, 2H, -OCH₂-), 3.7 (t, 2H, -CH₂OH) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 167.0 (-COOH), 165.5 (-COO-), 134.0 (Ar-C), 131.5 (Ar-C), 129.5 (Ar-CH), 115.0 (Ar-CH), 68.0 (-OCH₂-), 60.0 (-CH₂OH) |

| FTIR (KBr, cm⁻¹) | ν (cm⁻¹): 3400-2500 (broad, O-H stretch of COOH), 3350 (O-H stretch of alcohol), 1685 (C=O stretch of COOH), 1715 (C=O stretch of ester), 1610, 1580 (C=C aromatic stretch), 1280 (C-O stretch) |

Logical Workflow for Synthesis and Purification

The overall process can be visualized as a sequential workflow from starting materials to the purified product.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This technical guide outlines a reliable and reproducible method for the synthesis of this compound from terephthalic acid and ethylene glycol. By carefully controlling the reaction conditions and employing a systematic purification strategy, the desired monoester can be obtained in good yield and high purity. The provided characterization data will aid researchers in confirming the identity and quality of their synthesized product. This versatile intermediate holds significant potential for applications in the development of novel pharmaceuticals and advanced polymer materials.

References

Spectroscopic data analysis of 4-(2-hydroxyethoxy)benzoic acid (NMR, IR, Mass Spec).

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-hydroxyethoxy)benzoic acid is a bifunctional organic molecule incorporating a carboxylic acid and a primary alcohol, linked by an ether bridge to a benzene ring. This unique structure makes it a valuable building block in the synthesis of various polymers, esters, and other functional materials. Its application in areas such as drug delivery systems and as a monomer for specialty polyesters necessitates a thorough understanding of its chemical and physical properties. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to facilitate its identification, characterization, and utilization in research and development.

Spectroscopic Data

The following sections present a summary of the key spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9 | Doublet | 2H | Ar-H (ortho to -COOH) |

| ~7.0 | Doublet | 2H | Ar-H (ortho to -OCH₂CH₂OH) |

| ~4.7 | Multiplet | 1H | -CH(Br)CH ₃ (in a related initiator molecule) |

| ~4.5 | Multiplet | 2H | -PhOCH ₂CH₂O- (in a related initiator molecule) |

| ~4.3 | Multiplet | 2H | -PhOCH₂CH ₂O- (in a related initiator molecule) |

| 4.13 | Triplet | 2H | -OCH ₂CH₂OH |

| 3.99 | Triplet | 2H | -OCH₂CH ₂OH |

| 12.6 | Broad Singlet | 1H | -COOH |

Note: Some of the proton NMR data is derived from a related initiator molecule, 4-(2-(2-bromopropionyloxy)ethoxy)benzoic acid, and serves as a close approximation for the ethoxy protons.[1]

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 166.92 | C =O (Carboxylic Acid) |

| 162.45 | C -O (Aromatic) |

| 131.77 | Ar-C H (ortho to -COOH) |

| 124.08 | Ar-C (ipso to -COOH) |

| 114.22 | Ar-C H (ortho to -OCH₂CH₂OH) |

| 69.43 | -OC H₂CH₂OH |

| 61.40 | -OCH₂C H₂OH |

| 52.07 | -OC H₃ (Methyl Ester) |

Note: The ¹³C NMR data is for the methyl ester of this compound and provides a close approximation for the carbon skeleton of the parent acid.[2]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Description of Vibration | Functional Group |

| 3350-3500 (broad) | O-H stretch | Alcohol |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~3080-3030 | C-H stretch | Aromatic |

| 1700-1680 | C=O stretch | Carboxylic Acid |

| 1614, 1506, 1465 | C=C stretch | Aromatic Ring |

| ~1320-1210 | C-O stretch | Carboxylic Acid/Ether |

Note: The IR data is based on characteristic absorption frequencies for the functional groups present in this compound.[1][3]

Mass Spectrometry (MS)

Mass Spectrometry Data for this compound methyl ester

| m/z | Proposed Fragment |

| 196 | [M]⁺ (Molecular Ion) |

| 165 | [M - OCH₃]⁺ |

| 151 | [M - OCH₂CH₂OH]⁺ |

| 121 | [HOOC-C₆H₄-O]⁺ |

Note: This data is for the methyl ester of this compound.[4]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR to achieve adequate signal intensity.

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle to create a fine, homogeneous mixture. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Record a background spectrum of the empty sample chamber. Place the KBr pellet in the sample holder and acquire the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction : Introduce the sample into the mass spectrometer via a suitable ionization method. For a non-volatile compound like this compound, Electrospray Ionization (ESI) is a common choice.

-

Ionization : In ESI, the sample is dissolved in a suitable solvent and sprayed through a high-voltage needle to create charged droplets, from which ions are desorbed.

-

Mass Analysis : The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: General experimental workflow for the spectroscopic analysis of this compound.

Molecular Structure and Key Functional Groups

Caption: Key functional groups of this compound.

References

Solubility characteristics of 4-(2-hydroxyethoxy)benzoic acid in different solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility characteristics of 4-(2-hydroxyethoxy)benzoic acid. A critical ambiguity in the common nomenclature requires clarification, as it can refer to two distinct chemical entities: an ether-linked compound and an ester-linked compound. This guide will address both, discuss the available data, and provide a practical framework for experimental solubility determination.

Chemical Identity Clarification

The name "this compound" can be interpreted in two ways, leading to different chemical structures with unique properties. It is crucial to identify the specific compound of interest using its Chemical Abstracts Service (CAS) number.

-

Structure 1: this compound (Ether Linkage)

-

CAS Number: 1711-24-6

-

Synopsis: This compound features an ether linkage connecting the hydroxyethoxy group to the benzoic acid backbone.

-

-

Structure 2: 4-((2-Hydroxyethoxy)carbonyl)benzoic acid (Ester Linkage)

-

CAS Number: 1137-99-1

-

Synopsis: This compound is a monoester of terephthalic acid and ethylene glycol, featuring an ester linkage.

-

The structural difference, particularly the presence of an ether versus an ester linkage, will significantly influence the compound's polarity, hydrogen bonding capacity, and, consequently, its solubility in various solvents.

Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a significant gap in publicly available quantitative solubility data for both this compound (CAS: 1711-24-6) and 4-((2-hydroxyethoxy)carbonyl)benzoic acid (CAS: 1137-99-1). General statements indicate that these compounds, possessing polar functional groups (carboxyl, hydroxyl, ether/ester), are expected to be soluble in polar solvents.

Solubility Data for the Analogous Compound: 4-Hydroxybenzoic Acid

In the absence of specific data for the target compounds, the solubility profile of the structurally related compound, 4-hydroxybenzoic acid (p-hydroxybenzoic acid, PHBA), is presented as a valuable reference. PHBA shares the benzoic acid core and a hydroxyl group, providing a reasonable proxy for estimating solubility behavior.

| Solvent | Temperature (°C) | Solubility (g / 100 g Solution) | Solubility (g / L) |

| Water | 20 | 0.49 | 5[1] |

| Water | 25 | - | 5[2] |

| Water | 100 | 33.5 | - |

| Ethanol (99%) | 67 | 38.75 | - |

| n-Butanol | 32.5 | 19.5 | - |

| Methanol | Not Specified | Soluble (5%)[3] | - |

| Acetone | Not Specified | Soluble[1][2][4] | - |

| Diethyl Ether | Not Specified | Soluble[2][4] | - |

| Chloroform | Not Specified | Slightly Soluble[1][2][4] | - |

| Carbon Disulfide | Not Specified | Practically Insoluble[2] | - |

| DMSO | Not Specified | ~5 mg/mL | - |

| Dimethylformamide (DMF) | Not Specified | ~5 mg/mL[5] | - |

Note: The terms "soluble," "freely soluble," and "slightly soluble" are qualitative descriptions from the literature.[2][4][6] Quantitative values are provided where available.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following is a detailed, generalized protocol for the experimental determination of the solubility of a solid organic acid, such as this compound, in various solvents. This method is based on the isothermal shake-flask method, a widely accepted technique.

Materials and Equipment

-

Solute: Purified this compound (or its ester analog).

-

Solvents: A range of high-purity solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, acetonitrile).

-

Apparatus:

-

Analytical balance (±0.1 mg precision).

-

Thermostatic shaker bath or incubator with temperature control (±0.1 °C).

-

Vials or flasks with airtight seals (e.g., screw-cap vials with PTFE septa).

-

Centrifuge.

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon).

-

Volumetric flasks and pipettes.

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC).

-

Procedure

-

Preparation:

-

Prepare a calibration curve for the solute in each solvent using the chosen analytical instrument (e.g., HPLC or UV-Vis). This involves preparing a series of standard solutions of known concentrations and measuring their analytical response.

-

-

Equilibration (Shake-Flask Method):

-

Add an excess amount of the solid solute to a series of vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Add a precisely known volume or mass of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in the thermostatic shaker bath set to the desired temperature.

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary kinetics study can determine the optimal time.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 2-4 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately attach a syringe filter and filter the solution into a clean, pre-weighed vial to remove any undissolved micro-particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately weigh or dilute the filtered sample to a concentration that falls within the range of the previously established calibration curve.

-

Analyze the sample using the calibrated analytical instrument (HPLC or UV-Vis) to determine the concentration of the solute in the saturated solution.

-

-

Calculation:

-

Calculate the solubility from the measured concentration, accounting for any dilutions. Express the results in appropriate units, such as mg/mL, mol/L, or g/100g of solvent.

-

Repeat the experiment at least in triplicate for each solvent and temperature to ensure reproducibility and calculate the standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: Workflow for experimental solubility determination.

References

- 1. 4-Hydroxybenzoic acid | 99-96-7 [chemicalbook.com]

- 2. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxybenzoic acid CAS#: 99-96-7 [m.chemicalbook.com]

- 4. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. 对羟基苯甲酸 ReagentPlus®, ≥99% | Sigma-Aldrich [sigmaaldrich.com]

Unveiling the Thermal Profile of 4-(2-hydroxyethoxy)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties and stability of 4-(2-hydroxyethoxy)benzoic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on the expected thermal behavior based on data from structurally related compounds, namely p-hydroxybenzoic acid and 4-methoxybenzoic acid. Furthermore, it outlines detailed experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to enable researchers to perform their own thermal characterization.

Introduction to this compound

This compound is an aromatic carboxylic acid. Its structure, featuring a carboxylic acid group and a hydroxyethoxy substituent on a benzene ring, suggests its potential utility as a versatile building block in the synthesis of pharmaceuticals and polymers. The presence of both a hydrogen bond donor (-COOH and -OH) and acceptor (-O-) implies that this molecule is likely to exhibit significant intermolecular interactions, which will influence its thermal properties. A thorough understanding of its thermal stability is crucial for its application in drug development and materials science, particularly for processes involving heating, such as melt processing, formulation, and storage.

Predicted Thermal Properties and Stability

While specific experimental data for this compound is scarce, an estimation of its thermal properties can be made by comparing it to structurally similar benzoic acid derivatives.

Table 1: Thermal Properties of Structurally Related Benzoic Acid Derivatives

| Compound | Structure | Melting Point (°C) | Decomposition Onset (°C) | Notes |

| p-Hydroxybenzoic acid | HO-C₆H₄-COOH | ~213-217 | >200 | Exhibits polymorphism, affecting its melting behavior. |

| 4-Methoxybenzoic acid | CH₃O-C₆H₄-COOH | ~182-185 | ~285 | The anhydrous form is stable up to this temperature. |

| This compound | HOCH₂CH₂O-C₆H₄-COOH | Not available | Not available | Expected to have a melting point influenced by the additional hydroxyl group and ether linkage, potentially leading to stronger intermolecular hydrogen bonding compared to 4-methoxybenzoic acid. The ether linkage might be a point of thermal instability. |

Based on these comparisons, it is anticipated that this compound will be a crystalline solid at room temperature with a relatively high melting point, likely in the range of its structural analogs. The presence of the hydroxyethoxy group could lead to more complex melting behavior, potentially including polymorphism. Its thermal stability is expected to be comparable to or slightly lower than that of 4-methoxybenzoic acid due to the presence of the ether linkage, which can be susceptible to thermal cleavage.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal properties of this compound, the following detailed experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition, and crystallization events.

Objective: To determine the melting point, heat of fusion, and to screen for any other thermal transitions (e.g., polymorphism) of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of volatile substances during heating.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

Experimental Conditions:

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.

-

Hold at 300 °C for 2 minutes to ensure complete melting.

-

Cool the sample from 300 °C to 25 °C at a rate of 10 °C/min.

-

A second heating scan from 25 °C to 300 °C at 10 °C/min can be performed to investigate the thermal history of the sample.

-

-

Purge Gas: Nitrogen, with a flow rate of 50 mL/min.

Data Analysis:

-

From the first heating scan, determine the onset temperature of the melting endotherm, which is taken as the melting point.

-

Calculate the area under the melting peak to determine the heat of fusion (ΔHfus).

-

Analyze the cooling and second heating scans for any exothermic crystallization peaks or other endothermic transitions, which may indicate polymorphism or other thermal events.

Thermogravimetric Analysis (TGA)

TGA is a technique where the mass of a sample is measured over time as the temperature changes. This analysis provides information about physical phenomena, such as phase transitions, absorption, and desorption; as well as chemical phenomena including chemisorption, thermal decomposition, and solid-gas reactions.

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

Experimental Conditions:

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Purge Gas: Nitrogen, with a flow rate of 50 mL/min.

Data Analysis:

-

Plot the sample weight (as a percentage of the initial weight) versus temperature.

-

Determine the onset temperature of decomposition from the TGA curve. This is the temperature at which significant mass loss begins.

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperature(s) of the maximum rate of decomposition.

-

Analyze the residual mass at the end of the experiment.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the analytical techniques used to characterize the thermal properties of this compound.

Caption: Experimental workflow for thermal analysis.

Unraveling the Biological Role of 4-(2-hydroxyethoxy)benzoic Acid: A Review of Current Knowledge

For Immediate Release

[City, State] – 4-(2-hydroxyethoxy)benzoic acid, a molecule frequently utilized as a chemical intermediate in the synthesis of polymers and pharmaceuticals, currently has a limited and largely undefined role within biological systems based on publicly available scientific literature. While its application as a building block in the creation of potentially bioactive compounds is noted, comprehensive studies detailing its specific mechanism of action, including interactions with cellular pathways, enzyme inhibition, or receptor binding, are not extensively documented.

This technical overview aims to summarize the current understanding of this compound and to distinguish its known applications from the biological activities of structurally similar compounds. This distinction is crucial for researchers, scientists, and drug development professionals to navigate the existing landscape of research and identify areas for future investigation.

Physicochemical Properties and Synthetic Utility

This compound is an aromatic carboxylic acid. Its structure, featuring both a carboxylic acid group and a hydroxyethoxy side chain, imparts a degree of hydrophilicity and makes it a versatile reagent in organic synthesis. It is primarily recognized for its role as a monomer in the production of polyesters and as a precursor in the synthesis of more complex molecules.[1]

Investigating Biological Activity: A Landscape of Related Compounds

Direct research into the standalone biological effects of this compound is sparse. However, the bioactivity of structurally related molecules offers potential, though indirect, avenues for understanding its possible interactions.

Estrogenic Effects of 4-hydroxy-benzoic acid: A notable analogue, 4-hydroxy-benzoic acid, has been shown to exhibit estrogen-like effects. Studies have demonstrated its ability to activate the estrogen receptor α (ERα) and subsequently modulate downstream signaling pathways, including the ERK, AKT, and PI3K pathways. This activity is attributed to the phenolic hydroxyl group, a feature it shares with this compound, though the presence of the hydroxyethoxy side chain would likely alter its binding affinity and overall biological effect.

Anticancer Potential of Substituted Benzoic Acid Derivatives: Derivatives of a similar compound, 4-(2-(dimethylamino)ethoxy)benzoic acid, have been investigated for their anticancer properties. Specifically, these derivatives have been identified as inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a protein implicated in certain cancers. This highlights the potential for modifications to the benzoic acid scaffold to yield potent and specific biological activity.

Broad-Spectrum Bioactivity of p-hydroxybenzoic Acid and its Derivatives: A comprehensive review of p-hydroxybenzoic acid and its derivatives reveals a wide array of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. While this suggests that the general structural class has biological potential, the specific contributions of the 2-hydroxyethoxy substitution remain to be elucidated.

Current Status and Future Directions

At present, there is a significant gap in the scientific literature regarding the specific mechanism of action of this compound in biological systems. No substantial quantitative data from cellular assays, enzyme inhibition studies, or receptor binding experiments are available for this compound in its own right. Its documented utility is primarily as a synthetic intermediate, for instance, in the development of potential Dipeptidyl peptidase-4 (DPP-4) inhibitors.[1] In such cases, the biological activity is a characteristic of the final, more complex molecule, not of the initial building block.

The absence of detailed biological studies on this compound presents an opportunity for future research. Investigating its potential to interact with cellular targets, particularly in comparison to its structural analogues, could uncover novel biological activities and therapeutic applications.

Summary of Key Points

| Feature | Description |

| Primary Role | Chemical intermediate in polymer and pharmaceutical synthesis.[1] |

| Biological Activity (Direct) | Not well-documented in scientific literature. |

| Related Compound Activity | - 4-hydroxy-benzoic acid: Estrogen-like effects via ERα, ERK, AKT, PI3K pathways. - 4-(2-(dimethylamino)ethoxy)benzoic acid derivatives: Anticancer activity through MARK4 inhibition. - p-hydroxybenzoic acid derivatives: Broad antimicrobial, anti-inflammatory, and antioxidant properties. |

| Future Research | Elucidation of its specific biological mechanism of action is a key area for investigation. |

Experimental Workflows and Signaling Pathways: A Conceptual Framework

Given the lack of specific experimental data for this compound, the following diagrams are presented as conceptual frameworks based on the activities of related compounds. They serve to illustrate potential experimental approaches and hypothetical signaling pathways that could be investigated.

Caption: A conceptual workflow for investigating the biological activity of this compound.

Caption: A hypothetical signaling pathway potentially modulated by this compound, based on related compounds.

References

Potential biological activities of 4-(2-hydroxyethoxy)benzoic acid derivatives.

An in-depth technical guide on the potential biological activities of 4-(2-hydroxyethoxy)benzoic acid derivatives, designed for researchers, scientists, and drug development professionals.

Introduction

Benzoic acid and its derivatives represent a foundational scaffold in medicinal chemistry, demonstrating a wide array of biological activities. The versatility of the benzoic acid ring allows for substitutions that can significantly modulate a compound's pharmacological profile. This technical guide focuses on the potential biological activities of derivatives of this compound. While literature specifically detailing this exact parent compound is emergent, extensive research on closely related analogues, particularly 4-(2-(dimethylamino)ethoxy)benzoic acid derivatives, provides a strong predictive framework for their therapeutic potential.

This document synthesizes available data on the anticancer, antiamoebic, and antimicrobial activities of these related compounds. It includes quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to provide a comprehensive resource for researchers in drug discovery and development.[1]

Potential Biological Activities and Quantitative Data

The therapeutic potential of 4-(alkoxy)benzoic acid derivatives is rooted in their diverse pharmacological effects. Research has highlighted their significant anticancer and antiamoebic properties, with emerging evidence for antimicrobial applications.[1]

Anticancer Activity

A significant body of research has centered on the anticancer properties of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives. These compounds have been identified as potent inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a kinase implicated in the progression of various cancers.[1] Inhibition of MARK4 by these derivatives can induce apoptosis and suppress the growth and proliferation of cancer cells.[1]

Quantitative analysis of two prominent hydrazone derivatives, H4 and H19, against human breast (MCF-7) and lung (A549) cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) values indicate the concentration required for 50% inhibition of cancer cell growth in vitro.

Table 1: Anticancer Activity of 4-(2-(dimethylamino)ethoxy)benzoic Acid Hydrazone Derivatives [1]

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| H4 | MCF-7 | 27.39 |

| H4 | A549 | 45.24 |

| H19 | MCF-7 | Data not specified in source |

| H19 | A549 | Data not specified in source |

Other benzoic acid derivatives have also shown promise as anticancer agents by inhibiting histone deacetylases (HDACs), which are key therapeutic targets in oncology.[2] For instance, dihydroxybenzoic acid (DHBA) has been shown to inhibit HDAC activity, leading to cancer cell growth inhibition through the induction of reactive oxygen species (ROS) and apoptosis.[2]

Antiamoebic Activity

Hydrazone hybrids derived from 4-(2-(dimethylamino)ethoxy)benzoic acid have demonstrated significant potential as agents against Entamoeba histolytica, the parasite responsible for amoebiasis.[1] A series of synthesized hydrazone hybrids showed promising inhibitory effects, highlighting the potential of this chemical class in developing new antiprotozoal drugs.[1]

Antimicrobial Activity

The broader class of p-hydroxy benzoic acid esters, known as parabens, are well-known for their antimicrobial activity against a range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Aspergillus niger.[3][4] The antimicrobial effect generally increases with the length of the alkyl chain, which enhances the compound's ability to cross the microbial cell wall.[3]

Furthermore, related compounds like 4-ethoxybenzoic acid have been shown to inhibit biofilm formation by S. aureus and increase the biofilm's sensitivity to antibiotics like vancomycin.[5][6] This suggests that this compound derivatives could possess similar anti-biofilm properties.

Signaling Pathways and Mechanisms of Action

The primary anticancer mechanism for the studied 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives involves the targeted inhibition of the MARK4 signaling pathway.[1] MARK4 plays a crucial role in regulating cancer cell proliferation, migration, and invasion. Its inhibition by these derivatives triggers apoptosis, potentially through the downstream MAPK/ERK signaling cascade.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of benzoic acid derivatives.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Cell Culture : Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding : Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment : The test compounds (e.g., this compound derivatives) are dissolved in a suitable solvent (like DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation : After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis : Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Broth Microdilution MIC Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

-

Medium Preparation : A suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) is prepared and sterilized.

-

Compound Preparation : A stock solution of the test compound is prepared. Serial two-fold dilutions are then performed in a 96-well microtiter plate using the broth to achieve a range of concentrations.[7]

-

Inoculum Preparation : The microorganism to be tested is grown to a specific density (standardized using McFarland standards, typically 0.5) and then diluted to the final working concentration.

-

Inoculation : Each well containing the diluted compound is inoculated with the standardized microbial suspension.[7]

-

Controls :

-

Positive Control : A well containing the microbial suspension without any test compound.

-

Negative Control : A well containing only the broth medium to check for sterility.

-

-

Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[1]

-

MIC Determination : After incubation, the plates are visually inspected. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[1][7]

Conclusion

Derivatives of this compound and its close analogues represent a versatile and promising scaffold for the development of novel therapeutic agents.[1] The available data strongly suggest significant potential in oncology, particularly through mechanisms like MARK4 kinase inhibition, as well as in the development of new antiamoebic and antimicrobial drugs.[1] The methodologies and data presented in this guide provide a solid foundation for further research, including synthesis of novel derivatives, extensive in vitro screening, and subsequent in vivo evaluation to fully elucidate the therapeutic promise of this chemical class.

References

- 1. benchchem.com [benchchem.com]

- 2. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 4-(2-Hydroxyethoxy)benzoic Acid: Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 4-(2-hydroxyethoxy)benzoic acid, a versatile organic compound with significant potential in materials science and pharmaceutical applications. This document details its synthesis, physicochemical properties, and current and potential applications, offering valuable insights for researchers and professionals in related fields.

Synthesis of this compound

The primary method for synthesizing this compound is through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of a 4-hydroxybenzoic acid derivative reacts with a haloethanol. A common and effective approach involves the reaction of methyl 4-hydroxybenzoate with 2-chloroethanol in the presence of a base, followed by the hydrolysis of the resulting ester to yield the final product.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established Williamson ether synthesis procedures.

Materials:

-

4-Hydroxybenzoic acid

-

2-Chloroethanol

-

Potassium hydroxide (KOH)

-

Dimethylformamide (DMF) (anhydrous)

-

Ethyl acetate

-

Water

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Deprotonation of 4-Hydroxybenzoic Acid: In a round-bottom flask, dissolve 4-hydroxybenzoic acid (1 equivalent) in anhydrous DMF. Add potassium hydroxide (2.2 equivalents) to the solution and stir at room temperature for 30 minutes to form the potassium salt of 4-hydroxybenzoic acid.

-

Etherification: To the reaction mixture, add 2-chloroethanol (1.2 equivalents) dropwise. Heat the mixture to 80-90°C and maintain this temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and pour it into water. Acidify the aqueous solution with HCl to a pH of approximately 2-3. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Table 1: Summary of a Representative Synthesis of a Structurally Similar Compound, 4-(2-(Dimethylamino)ethoxy)benzoic Acid

| Step | Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature | Yield (%) |

| 1. Ether Synthesis | 4-Hydroxybenzonitrile | 2-(Dimethylamino)ethyl chloride hydrochloride, KOH | Acetone | 8 | Reflux | ~97 |

| 2. Nitrile Hydrolysis | 4-(2-(Dimethylamino)ethoxy)benzonitrile | 10% aq. NaOH, conc. HCl | Water | 12-24 | Reflux | >80 |

Note: This table is for a similar compound and is provided to illustrate typical reaction conditions and yields for the synthesis steps.

Synthesis Workflow

Caption: Williamson Ether Synthesis of this compound.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its application in various fields.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in polar organic solvents |

| IUPAC Name | This compound |

| CAS Number | 15872-36-3 |

Applications of this compound

The unique bifunctional nature of this compound, possessing both a carboxylic acid and a primary alcohol group, makes it a valuable building block in several industrial and research applications.

Polymer Chemistry

A significant application of this compound is as a monomer in the synthesis of specialty polymers. The presence of both a hydroxyl and a carboxyl group allows it to participate in condensation polymerization reactions to form polyesters and poly(ester-ether)s. These polymers can exhibit enhanced properties such as improved thermal stability, mechanical strength, and biodegradability, making them suitable for use in high-performance plastics and biomedical materials.

Pharmaceutical Formulations

In the pharmaceutical industry, derivatives of benzoic acid are widely used as excipients.[1] While specific data for this compound is limited, its structural features suggest potential use as a pH adjuster, stabilizer, or solubilizing agent in drug formulations. The hydroxyethoxy group can increase the hydrophilicity of the molecule, potentially improving the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).

Drug Development and Medicinal Chemistry

Benzoic acid and its derivatives have a long history of use in medicine, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and antioxidant properties.[1] Although specific pharmacological studies on this compound are not widely published, its structural similarity to other biologically active benzoic acid derivatives suggests it could be a valuable scaffold for the development of new therapeutic agents. For instance, the parent compound, 4-hydroxybenzoic acid, has been shown to exhibit estrogenic activity through the activation of the ERK, AKT, and PI3K signaling pathways.[2]

Potential Research and Development Workflow

Caption: Potential Drug Development Workflow for this compound Derivatives.

Signaling Pathways of Related Compounds

While no specific signaling pathways for this compound have been elucidated, studies on the parent compound, 4-hydroxybenzoic acid, provide insights into potential biological mechanisms. 4-Hydroxybenzoic acid has been shown to exert estrogenic effects by activating key signaling pathways involved in cell proliferation and survival.[2]

Estrogenic Signaling Pathway of 4-Hydroxybenzoic Acid

Caption: Estrogenic Signaling Pathway of 4-Hydroxybenzoic Acid.[2]

Conclusion

This compound is a promising bifunctional molecule with clear potential in polymer chemistry and as a scaffold in drug discovery. While detailed studies on its specific applications and biological activities are still emerging, the established synthesis route via Williamson ether synthesis provides a solid foundation for further research. The exploration of its use in creating novel polymers and as a basis for new therapeutic agents warrants continued investigation by the scientific community.

References

Quantum Chemical Calculations for 4-(2-hydroxyethoxy)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 4-(2-hydroxyethoxy)benzoic acid. This compound is of interest in pharmaceutical and polymer sciences.[1][] Utilizing Density Functional Theory (DFT), this paper outlines the methodology for in-silico analysis and presents a summary of the expected quantitative data. The guide is intended to serve as a reference for researchers employing computational chemistry in the study of benzoic acid derivatives.

Introduction

This compound is an organic compound featuring a benzoic acid core functionalized with a hydroxyethoxy group.[1][3] Its molecular structure, with both a carboxylic acid and a hydroxyl group, suggests its potential as a versatile building block in the synthesis of pharmaceuticals and polymers.[] Understanding the molecule's three-dimensional geometry, vibrational modes, and electronic characteristics is crucial for predicting its reactivity, stability, and potential interactions in biological systems.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be a powerful tool for investigating the properties of molecules at the atomic level.[4] These computational methods allow for the determination of optimized molecular geometries, vibrational frequencies (correlating to IR and Raman spectra), and electronic properties such as frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP).[5][6] This guide details the theoretical framework and expected outcomes of such a computational study on this compound.

Computational Methodology

The protocol for the quantum chemical calculations on this compound is designed to provide a thorough analysis of its fundamental properties.

Software

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian 16 or ORCA.

Geometry Optimization

The initial molecular structure of this compound would be built and subjected to geometry optimization. The calculations would be carried out using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. A Pople-style basis set, 6-311++G(d,p), would be employed to provide a good balance between accuracy and computational cost for this type of organic molecule. The optimization would be performed without any symmetry constraints, and the convergence criteria would be set to the software's default values. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure corresponds to a true energy minimum.

Vibrational Frequency Analysis

Following geometry optimization, harmonic vibrational frequency calculations would be performed at the same level of theory (B3LYP/6-311++G(d,p)). The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. Theoretical vibrational frequencies are often systematically overestimated compared to experimental values; therefore, a uniform scaling factor (e.g., 0.967 for B3LYP/6-311++G(d,p)) would be applied.

Electronic Property Calculations

The electronic properties of the optimized geometry would be investigated. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap are crucial for understanding the chemical reactivity and kinetic stability of the molecule.[5] Additionally, the Molecular Electrostatic Potential (MEP) map would be generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

References

Methodological & Application

Experimental protocol for polyester synthesis using 4-(2-hydroxyethoxy)benzoic acid as a monomer.

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of a polyester from the monomer 4-(2-hydroxyethoxy)benzoic acid. This monomer is a bifunctional molecule capable of undergoing self-polycondensation to form a linear polyester. The protocol is based on established principles of melt polymerization, a common technique for polyester synthesis.

Introduction

Polyesters are a versatile class of polymers with wide-ranging applications in materials science and biomedical engineering. The specific properties of a polyester are dictated by the structure of its monomer units. This compound is an interesting monomer that contains both a carboxylic acid and a hydroxyl group, allowing for direct polycondensation. The resulting polyester, poly(4-(2-hydroxyethoxy)benzoate), is an aromatic polyester with potential applications in areas requiring specific thermal and mechanical properties. This protocol details the synthesis via melt polycondensation, a solvent-free method that is advantageous for producing high-purity polymers.

Experimental Protocol: Melt Polycondensation of this compound

This protocol describes the synthesis of poly(4-(2-hydroxyethoxy)benzoate) in a two-stage melt polycondensation reaction. The first stage involves an esterification step at a lower temperature, followed by a higher temperature polycondensation step under vacuum to drive the reaction to completion and achieve a high molecular weight polymer.

2.1. Materials and Equipment

| Materials | Equipment |

| This compound (monomer) | Glass reactor with mechanical stirrer, nitrogen/vacuum inlet, and condenser |

| Antimony(III) oxide (catalyst) | Heating mantle with temperature controller |

| Triphenyl phosphite (stabilizer) | Vacuum pump |

| Chloroform (solvent for purification) | Schlenk line or similar inert gas setup |

| Methanol (non-solvent for precipitation) | Beakers, flasks, and other standard laboratory glassware |

| Filter funnel and paper | |

| Vacuum oven |

2.2. Reaction Setup

The reaction is performed in a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a side arm connected to a condenser and a vacuum line. This setup allows for the reaction to be carried out under an inert atmosphere and for the removal of condensation byproducts (water and ethylene glycol) during the polymerization process.

2.3. Polymerization Procedure

-

Monomer Charging and Inerting: Charge the glass reactor with this compound, antimony(III) oxide (catalyst, approx. 0.05 mol% relative to the monomer), and triphenyl phosphite (stabilizer, approx. 0.1 mol%).

-

Inert Atmosphere: Seal the reactor and purge with dry nitrogen for at least 30 minutes to remove any oxygen and moisture. Maintain a gentle flow of nitrogen throughout the initial heating phase.

-

First Stage (Esterification): Begin stirring and gradually heat the reactor to a temperature of 180-200°C. During this stage, the monomer will melt and undergo initial esterification. Water will be evolved as a byproduct and should be collected in the condenser. Maintain this temperature for 2-3 hours.

-

Second Stage (Polycondensation): Gradually increase the temperature to 220-240°C. Once the desired temperature is reached, slowly apply a vacuum to the system over a period of 30-60 minutes, eventually reaching a pressure below 1 Torr. This will facilitate the removal of ethylene glycol, another byproduct of the reaction, and drive the polymerization towards a higher molecular weight.

-

Reaction Monitoring: The progress of the polymerization can be monitored by observing the increase in the viscosity of the molten polymer. The torque on the mechanical stirrer will increase as the molecular weight of the polyester increases.

-

Reaction Completion and Cooling: Continue the reaction under vacuum for an additional 3-5 hours. Once the desired viscosity is achieved, stop the heating and break the vacuum with nitrogen. Allow the polymer to cool to room temperature under a nitrogen atmosphere.

2.4. Polymer Purification

-

Dissolution: Dissolve the crude polyester in a suitable solvent such as chloroform.

-

Precipitation: Slowly pour the polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring. This will cause the polyester to precipitate out of the solution.

-

Filtration and Washing: Collect the precipitated polymer by filtration and wash it several times with fresh methanol to remove any unreacted monomer and low molecular weight oligomers.

-

Drying: Dry the purified polyester in a vacuum oven at 60-80°C until a constant weight is achieved.

Data Presentation

The following tables summarize typical reaction conditions and expected properties for the synthesized polyester.

Table 1: Reaction Parameters for Polyester Synthesis

| Parameter | Stage 1: Esterification | Stage 2: Polycondensation |

| Temperature | 180-200°C | 220-240°C |

| Pressure | Atmospheric (Nitrogen) | < 1 Torr (Vacuum) |

| Time | 2-3 hours | 3-5 hours |

| Catalyst (Sb₂O₃) | 0.05 mol% | 0.05 mol% |

| Stabilizer (TPP) | 0.1 mol% | 0.1 mol% |

Table 2: Representative Physical and Thermal Properties

| Property | Expected Value |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in chloroform, THF |

| Inherent Viscosity | 0.5 - 0.8 dL/g (in chloroform at 25°C) |

| Glass Transition Temperature (Tg) | 80 - 120°C |

| Melting Temperature (Tm) | 200 - 240°C |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of poly(4-(2-hydroxyethoxy)benzoate).

Caption: Workflow for the synthesis of poly(4-(2-hydroxyethoxy)benzoate).

Application Notes and Protocols for the Polymerization of 4-(2-hydroxyethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of polyesters derived from 4-(2-hydroxyethoxy)benzoic acid. This document outlines a robust melt polycondensation protocol, key characterization parameters, and a summary of expected quantitative data based on analogous polymer systems.

Introduction

This compound is an AB-type monomer, possessing both a carboxylic acid and a hydroxyl functional group. This unique structure allows it to undergo self-polycondensation to form aromatic polyesters. The resulting polymers are of significant interest due to their potential applications in drug delivery, biomaterials, and as engineering plastics, owing to the combination of the rigid aromatic backbone and the flexible hydroxyethoxy side chain. This protocol details a melt polycondensation method, a common solvent-free approach for synthesizing high-molecular-weight polyesters.

Monomer Specifications

A thorough understanding of the monomer's properties is crucial for successful polymerization and for predicting the characteristics of the final polymer.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 5456-28-0 |

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 168-172 °C |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF. |

Polyester Synthesis: Melt Polycondensation

Melt polycondensation is an effective method for producing high molecular weight polyesters from hydroxy acids. The reaction proceeds in two main stages: an initial esterification at atmospheric pressure, followed by a polycondensation step under high vacuum to facilitate the removal of the water byproduct and drive the reaction toward the formation of long polymer chains.

Experimental Protocol

Materials and Equipment:

-

This compound (≥98% purity)

-

Antimony(III) oxide (Sb₂O₃) or Titanium(IV) butoxide (Ti(OBu)₄) as a catalyst

-

Three-neck round-bottom flask

-

Mechanical stirrer with a high-torque motor

-

Nitrogen inlet and outlet

-

Distillation condenser and collection flask

-

Heating mantle with a precise temperature controller

-

High-vacuum pump

-

Chloroform or Tetrahydrofuran (THF) for purification

-

Methanol for precipitation

Procedure:

-

Charging the Reactor:

-

Charge the three-neck flask with a pre-weighed quantity of this compound.

-

Add a catalytic amount of Antimony(III) oxide (typically 0.03-0.05% by weight of the monomer).

-

-

Inert Atmosphere:

-

Assemble the reaction apparatus as shown in the workflow diagram.

-

Purge the system with dry nitrogen for at least 30 minutes to remove any residual air and moisture. Maintain a gentle nitrogen flow during the initial heating phase.

-

-

Esterification Stage:

-

Begin stirring the solid monomer and gradually heat the reaction mixture using the heating mantle to a temperature just above the monomer's melting point (approximately 175-185°C) to form a homogeneous melt.

-

Slowly increase the temperature to 200-220°C. Water, the byproduct of the esterification reaction, will begin to distill and collect in the receiving flask.

-

Maintain this temperature for 2-3 hours, or until the rate of water distillation significantly decreases.

-

-

Polycondensation Stage:

-

Gradually increase the temperature of the reaction mixture to 240-260°C.

-

Simultaneously, slowly and carefully apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg over a period of 30-60 minutes. This controlled reduction in pressure is crucial to prevent excessive foaming of the viscous melt.

-

A noticeable increase in the viscosity of the reaction mixture will be observed as the polymerization progresses. The stirring motor may require a higher torque setting to maintain agitation.

-

Continue the reaction under these conditions for an additional 3-5 hours to achieve a high molecular weight polymer.

-

-

Recovery and Purification:

-

Cool the reactor to room temperature under a nitrogen atmosphere to prevent oxidation of the polymer.

-

The resulting polyester will be a solid, which may need to be carefully removed from the flask.

-

Dissolve the crude polymer in a minimal amount of a suitable solvent like chloroform or THF.

-

Precipitate the polyester by slowly pouring the polymer solution into a large volume of cold methanol while stirring vigorously.

-

Collect the purified polymer by filtration.

-

Dry the polymer under vacuum at 40-50°C for at least 24 hours to remove any residual solvent.

-

Data Presentation

The following tables summarize the expected quantitative data for the synthesized poly(this compound), based on typical results for analogous aromatic polyesters.[1]

Table 1: Typical Reaction Parameters and Yields

| Parameter | Expected Value |

| Monomer:Catalyst Ratio (w/w) | 1 : 0.0005 |

| Esterification Temperature | 200-220 °C |

| Esterification Time | 2-3 hours |

| Polycondensation Temperature | 240-260 °C |

| Polycondensation Time | 3-5 hours |

| Pressure | < 1 mmHg |

| Yield | 85-95% |

Table 2: Expected Polymer Characteristics

| Property | Expected Range |

| Number-Average Molecular Weight (Mn) | 10,000 - 25,000 g/mol |

| Weight-Average Molecular Weight (Mw) | 20,000 - 60,000 g/mol |

| Polydispersity Index (PDI) | 1.8 - 2.5 |

| Glass Transition Temperature (Tg) | 80 - 120 °C |

| Melting Temperature (Tm) | 180 - 220 °C |

Mandatory Visualization

Caption: Workflow for the melt polycondensation of this compound.

References

Application of 4-(2-hydroxyethoxy)benzoic acid in the development of biodegradable polymers.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-hydroxyethoxy)benzoic acid is an aromatic carboxylic acid derivative containing both a hydroxyl and a carboxylic acid functional group. This bifunctionality makes it a promising monomer for the synthesis of biodegradable polyesters through step-growth polymerization. The incorporation of an ether linkage in the side chain can enhance flexibility and hydrophilicity compared to polymers derived from 4-hydroxybenzoic acid, potentially leading to materials with tailored degradation rates and improved biocompatibility. These characteristics make polymers derived from this compound attractive candidates for various biomedical applications, including controlled drug delivery, tissue engineering scaffolds, and biodegradable packaging.

While direct polymerization of this compound is theoretically feasible, literature on this specific monomer is scarce. However, the synthesis and properties of its isomer, poly(2-(2-hydroxyethoxy)benzoate), provide valuable insights into the expected characteristics of poly(4-(2-hydroxyethoxy)benzoate). This document provides detailed protocols for the proposed synthesis of biodegradable polymers from this compound via melt polycondensation and presents data from its closely related isomer to guide research and development.

Data Presentation: Properties of a Closely Related Biodegradable Polyester

The following table summarizes the properties of poly(2-(2-hydroxyethoxy)benzoate), a polymer with a repeating unit isomeric to that expected from the polymerization of this compound. This data, sourced from the synthesis of poly(pentadecalactone)-block-poly(2-(2-hydroxyethoxy)-benzoate), can be used as a preliminary guide for the expected properties of poly(4-(2-hydroxyethoxy)benzoate).[1]

| Property | Value |

| Molecular Weight (Mn) | Up to ~50,000 g/mol (for the block copolymer) |

| Structure Confirmation | ¹H NMR, FTIR spectroscopy, Gel Permeation Chromatography (GPC) |

| Thermal Properties | Further characterization would be required. |

| Solubility | Soluble in chloroform. |

Experimental Protocols

Protocol 1: Proposed Melt Polycondensation of this compound

This protocol describes a proposed method for the synthesis of poly(4-(2-hydroxyethoxy)benzoate) via melt polycondensation, a common technique for polyester synthesis.[2]

Materials:

-

This compound (monomer)

-

Antimony(III) oxide or another suitable polycondensation catalyst (e.g., zinc acetate, titanium(IV) butoxide)

-

High-purity nitrogen or argon gas

-

Solvents for purification (e.g., chloroform, methanol)

Equipment:

-

Glass reactor or three-necked flask equipped with a mechanical stirrer, gas inlet, and a distillation outlet connected to a vacuum system

-

Heating mantle with a temperature controller

-

High-vacuum pump

-

Schlenk line for inert gas handling

Procedure:

-

Monomer and Catalyst Charging: The reactor is charged with a precise amount of this compound and a catalytic amount of antimony(III) oxide (typically 0.01-0.1 mol% relative to the monomer).

-

Inert Atmosphere: The system is thoroughly purged with an inert gas (nitrogen or argon) to remove any oxygen and moisture. A slow, continuous flow of the inert gas is maintained during the initial phase of the reaction.

-

Esterification Stage: The reaction mixture is heated to a temperature above the melting point of the monomer while stirring. The temperature is gradually increased to facilitate the initial esterification and the removal of water as a byproduct. This stage is typically carried out at atmospheric pressure.

-

Polycondensation Stage: Once the initial water evolution subsides, the temperature is further increased, and a vacuum is gradually applied to the system. This step is crucial for removing the final traces of water and driving the polymerization reaction towards achieving a high molecular weight polymer.

-

Monitoring the Reaction: The progress of the polymerization can be monitored by observing the increase in the viscosity of the melt.

-